molecular formula C15H15Cl2NO B279459 N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine

N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine

Cat. No. B279459
M. Wt: 296.2 g/mol
InChI Key: FBGGJEPSTXVVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBBA is a derivative of benzylamine and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has also been shown to possess antiviral and antibacterial properties. Additionally, N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine also exhibits low toxicity, making it suitable for use in in vitro and in vivo studies. However, one limitation of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine. One area of interest is the development of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine-based drug delivery systems for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine and to identify potential molecular targets for its therapeutic application. Finally, additional studies are needed to further investigate the potential antitumor, antiviral, and antibacterial properties of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine.
Conclusion
In conclusion, N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine is a promising chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine is synthesized through a multi-step process and exhibits antitumor, antiviral, and antibacterial properties. Its low toxicity and ability to cross the blood-brain barrier make it a promising candidate for drug delivery systems. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine holds great promise for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine involves several steps, including the protection of the amine group, reduction of the nitro group, and substitution of the halogen atom. The first step involves the protection of the amine group by reacting benzylamine with p-methoxybenzyl chloride to form N-(4-methoxybenzyl)benzylamine. This intermediate compound is then reduced using sodium borohydride to form N-(4-methoxybenzyl)benzylamine hydrochloride. The final step involves the substitution of the halogen atom by reacting N-(4-methoxybenzyl)benzylamine hydrochloride with 2,4-dichlorobenzyl chloride to form N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, N-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)amine has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

Molecular Formula

C15H15Cl2NO

Molecular Weight

296.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H15Cl2NO/c1-19-14-6-2-11(3-7-14)9-18-10-12-4-5-13(16)8-15(12)17/h2-8,18H,9-10H2,1H3

InChI Key

FBGGJEPSTXVVRE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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